Propanoic acid, 3-(2-butoxyethoxy)-

Description

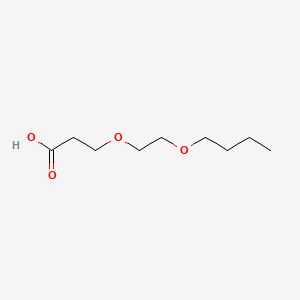

Propanoic acid, 3-(2-butoxyethoxy)-, is a carboxylic acid derivative characterized by a propanoic acid backbone substituted at the 3-position with a 2-butoxyethoxy group. This structure imparts amphiphilic properties due to the hydrophilic carboxylic acid group and the hydrophobic butoxyethoxy chain. These derivatives are often used in polymer chemistry, surfactants, or pharmaceutical intermediates due to their tunable solubility and reactivity.

Propriétés

Numéro CAS |

7420-07-7 |

|---|---|

Formule moléculaire |

C9H18O4 |

Poids moléculaire |

190.24 g/mol |

Nom IUPAC |

3-(2-butoxyethoxy)propanoic acid |

InChI |

InChI=1S/C9H18O4/c1-2-3-5-12-7-8-13-6-4-9(10)11/h2-8H2,1H3,(H,10,11) |

Clé InChI |

YOFIXNJYRMEPFD-UHFFFAOYSA-N |

SMILES canonique |

CCCCOCCOCCC(=O)O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

3-[4-(3-Ethoxy-3-oxopropoxy)butoxy]propanoic Acid

- Structure: Features a butoxy spacer linked to an ethoxycarbonylpropanoic acid group.

- Molecular Formula : C₁₂H₂₂O₆ .

- Key Properties: Higher molecular weight (262.30 g/mol) compared to simpler propanoic acid derivatives. The ethoxy ester group enhances lipophilicity, making it suitable for esterification reactions or as a polymer precursor.

- Applications: Potential use in biodegradable polymers or drug delivery systems due to its hydrolyzable ester linkage.

Methyl 3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}propanoate

- Structure : Contains a triethylene glycol (PEG-like) chain and a methyl ester group.

- Molecular Formula : C₁₁H₂₂O₇ (MW 266.29) .

- Key Differences : The methyl ester and terminal hydroxyl group increase hydrophilicity compared to the butoxyethoxy derivative.

- Applications: Used in biocompatible hydrogels or as a linker in prodrugs due to its PEG-like solubility and non-toxic degradation products.

3-(Methylthio)propanoic Acid Methyl/Ethyl Esters

- Structure: Propanoic acid derivatives with a methylthio (-SMe) group at the 3-position.

- Key Properties : Volatile sulfur-containing compounds identified in pineapple aroma profiles .

- Applications: Contribute to flavor and fragrance industries. For example, 3-(methylthio)propanoic acid ethyl ester is a major aroma compound in pineapples (78.06 µg·kg⁻¹ in Tainong No. 6) .

- Contrast : The thioether group introduces distinct odor properties and lower thermal stability compared to ether-linked derivatives.

Chlorinated 3-Phenylpropanoic Acid Derivatives

- Structure: 3-Phenylpropanoic acid with chlorine substituents on the aromatic ring.

- Example: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid exhibits antimicrobial activity against E. coli and S. aureus .

- Key Differences : The phenyl ring and chlorine atoms enhance biological activity but reduce water solubility.

- Applications : Antimicrobial agents in pharmaceutical research.

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic Acid

- Structure : Bulky tert-butyl and hydroxyl groups on the phenyl ring.

- Applications : Used as an internal standard in LC-MS/MS due to its narrow peak shape and high recovery (93–97%) .

- Contrast : The steric hindrance from tert-butyl groups improves chromatographic resolution but reduces chemical reactivity.

Data Table: Key Structural and Functional Comparisons

Research Findings and Functional Insights

- Synthetic Accessibility: Plasma polymerization studies of propanoic acid derivatives show that longer alkyl or ether chains (e.g., butoxyethoxy) reduce carboxylic acid retention in polymer films compared to simpler analogs like propenoic acid .

- Biological Activity: Chlorination or hydroxylation of the aromatic ring in 3-phenylpropanoic acid derivatives significantly enhances antimicrobial efficacy, while ether-linked chains (e.g., butoxyethoxy) may improve pharmacokinetic properties in drug design .

- Analytical Utility: Bulky substituents (e.g., tert-butyl) in propanoic acid derivatives improve chromatographic performance, making them ideal internal standards in mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.